4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
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Overview
Description
Compound “US9682983, 1” is a selective inhibitor of bone morphogenetic protein receptors, specifically targeting the activin receptor-like kinase family. This compound has shown significant potential in inhibiting cancer cell growth and has been studied extensively for its therapeutic applications in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “US9682983, 1” involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details of the synthetic route are proprietary and can be found in related patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The production process is designed to be cost-effective while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Compound “US9682983, 1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Compound “US9682983, 1” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular signaling pathways and gene expression.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting bone morphogenetic protein receptors.
Industry: Utilized in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of compound “US9682983, 1” involves the inhibition of bone morphogenetic protein receptors, specifically the activin receptor-like kinase family. This inhibition disrupts the signaling pathways that promote cancer cell growth and proliferation. The compound binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling proteins .
Comparison with Similar Compounds
Compound 17 (US10017516): Another selective inhibitor of bone morphogenetic protein receptors with similar therapeutic applications.
Compound 54 (US10017516): A related compound with a different chemical structure but similar inhibitory effects on bone morphogenetic protein receptors.
Uniqueness: Compound “US9682983, 1” is unique due to its high selectivity and potency in inhibiting bone morphogenetic protein receptors. It has shown superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C24H21N7 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[6-(6-piperazin-1-ylpyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
InChI |
InChI=1S/C24H21N7/c1-2-4-22-20(3-1)19(7-8-26-22)21-15-29-31-16-18(14-28-24(21)31)17-5-6-23(27-13-17)30-11-9-25-10-12-30/h1-8,13-16,25H,9-12H2 |
InChI Key |
YTUZELSDHUVEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origin of Product |
United States |
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